molecular formula C8H5Cl3O B1411121 3,4-Dichloro-5-methylbenzoyl chloride CAS No. 1806288-43-6

3,4-Dichloro-5-methylbenzoyl chloride

Cat. No.: B1411121
CAS No.: 1806288-43-6
M. Wt: 223.5 g/mol
InChI Key: WZKAEOHHVADGOR-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylbenzoyl chloride is a chemical compound with the molecular formula C8H5Cl3O. It is a versatile material used in various scientific research fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is known for its unique chemical properties, making it valuable for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 5-methylbenzoyl chloride using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and automated control systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl chlorides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3,4-Dichloro-5-methylbenzoyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5-methylbenzoyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. These interactions can affect various molecular pathways and biological processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methylbenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 4-Chlorobenzoyl chloride

Uniqueness

3,4-Dichloro-5-methylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,4-dichloro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKAEOHHVADGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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